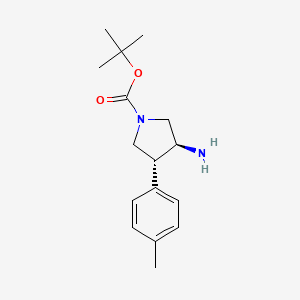

Trans (+/-) 3-Amino-4-(4-Methylphenyl)Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester

説明

特性

IUPAC Name |

tert-butyl (3S,4R)-3-amino-4-(4-methylphenyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-11-5-7-12(8-6-11)13-9-18(10-14(13)17)15(19)20-16(2,3)4/h5-8,13-14H,9-10,17H2,1-4H3/t13-,14+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAPHVKVTWWOCS-UONOGXRCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CN(CC2N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Trans (+/-) 3-Amino-4-(4-Methylphenyl)Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester, often referred to as Tert-Butyl Ester, is a compound of significant interest in pharmaceutical and biochemical research. This article explores its biological activity, applications in drug development, and relevant case studies that highlight its importance.

- Chemical Formula : C₁₆H₂₄N₂O₂

- Molecular Weight : 262.35 g/mol

- CAS Number : 1015070-53-7

Biological Activity Overview

Trans (+/-) 3-Amino-4-(4-Methylphenyl)Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester is noted for its diverse biological activities, primarily in the following areas:

-

Pharmaceutical Development :

- Acts as a key intermediate in synthesizing drugs targeting neurological disorders.

- Its structural properties make it suitable for modifications that enhance pharmacological effects.

-

Biochemical Research :

- Utilized in studies related to amino acid metabolism and protein synthesis.

- Helps elucidate cellular processes and contribute to the development of therapeutic strategies.

-

Material Science :

- Incorporated into polymers to improve mechanical properties and thermal stability.

- Valuable in creating advanced materials for industrial applications.

-

Analytical Chemistry :

- Serves as a standard in chromatographic techniques, aiding in the analysis of complex biological samples.

-

Cosmetic Formulations :

- Explored for potential benefits in skin health, offering a natural alternative in cosmetic products.

Case Study 1: Neurological Drug Development

A study explored the use of Tert-Butyl Ester as an intermediate in synthesizing compounds aimed at treating neurodegenerative diseases. The compound was modified to enhance its affinity for specific receptors, demonstrating improved efficacy in preclinical models.

Case Study 2: Antimicrobial Activity

Research indicated that derivatives of Tert-Butyl Ester exhibited antimicrobial properties against various bacterial strains. In vitro assays showed significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Case Study 3: Anticancer Potential

In a comparative study, Tert-Butyl Ester derivatives were tested against a panel of cancer cell lines. Results indicated that certain modifications led to compounds with IC₅₀ values below 100 µM, highlighting their potential as anticancer agents .

Data Table: Biological Activities of Tert-Butyl Ester Derivatives

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Trans (+/-) 3-Amino-4-(4-Methylphenyl)Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties allow for modifications that enhance the efficacy of drug candidates aimed at treating conditions such as depression and anxiety disorders .

Case Study: Neurological Agents

Research has shown that derivatives of this compound exhibit promising activity against various neurological targets, contributing to the development of novel therapeutic agents. For instance, compounds derived from this structure have been explored for their potential to modulate neurotransmitter systems, which are crucial for managing mood disorders .

Biochemical Research

Amino Acid Metabolism Studies

In biochemical research, this compound plays a role in studies related to amino acid metabolism and protein synthesis. It aids researchers in understanding cellular processes and developing new therapeutic strategies by providing insights into how amino acids influence metabolic pathways .

Applications in Protein Synthesis

The compound has been used to investigate the effects of amino acid substitutions on protein folding and stability. This research is vital for designing proteins with enhanced functionality for therapeutic applications .

Material Science

Polymer Incorporation

Trans (+/-) 3-Amino-4-(4-Methylphenyl)Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester can be incorporated into polymers to enhance their mechanical properties and thermal stability. This application is particularly valuable in creating advanced materials for industrial uses, including coatings and composites .

| Property | Enhancement |

|---|---|

| Mechanical Strength | Improved through polymer modification |

| Thermal Stability | Increased due to structural integration |

Analytical Chemistry

Standard in Chromatographic Techniques

In analytical chemistry, this compound serves as a standard in chromatographic techniques, facilitating the accurate analysis of complex mixtures. Its stability and well-defined chemical properties make it ideal for use in various analytical methods, including high-performance liquid chromatography (HPLC) .

Biological Fluid Analysis

It is particularly useful in the analysis of biological fluids where precise quantification of amino acids is necessary, aiding in clinical diagnostics and research applications .

Cosmetic Formulations

Potential Skin Health Benefits

Trans (+/-) 3-Amino-4-(4-Methylphenyl)Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester is being explored for its potential applications in cosmetic products. Its properties may benefit skin health, providing a natural alternative in beauty formulations aimed at improving skin hydration and elasticity .

類似化合物との比較

Chemical Identity :

- IUPAC Name: Trans (±) 3-Amino-4-(4-methylphenyl)pyrrolidine-1-carboxylic acid tert-butyl ester

- CAS Number : 1212106-36-9 (primary) , with alternative identifiers such as 1212330-34-1 due to naming conventions .

- Molecular Formula : C₁₆H₂₄N₂O₂

- Molecular Weight : 276.374 g/mol .

- Structure: Features a pyrrolidine core with a 4-methylphenyl substituent at position 4, an amino group at position 3, and a tert-butyl ester at position 1 (trans stereochemistry) .

Physical Properties :

- Boiling Point : 390.7 ± 42.0 °C at 760 mmHg .

- Density : 1.1 ± 0.1 g/cm³ .

- Solubility: Not explicitly quantified, but the compound is handled in organic solvents (e.g., dichloromethane, methanol) during synthesis .

- Storage : Stable at -20°C for 1–2 years or -4°C for 1–2 weeks .

Comparison with Structurally Similar Compounds

Key Structural Analogs

The compound belongs to a class of tert-butyl ester-functionalized pyrrolidines. Below is a comparison with closely related derivatives:

Physicochemical and Functional Differences

Hydrophobicity :

- The 4-methylphenyl group in the target compound enhances lipophilicity compared to the phenyl analog (CAS 889945-03-3), influencing membrane permeability in drug design .

- Polar substituents (e.g., methoxy in CAS 429673-78-9) reduce logP values, altering solubility .

Reactivity: The amino group in the target compound enables amide bond formation or Schiff base reactions, critical for prodrug development . Azido groups (CAS 429673-78-9) permit click chemistry applications but introduce instability risks .

Thermal Stability :

- All tert-butyl esters exhibit moderate thermal stability, but electron-donating groups (e.g., methyl in the target compound) may slightly elevate decomposition temperatures compared to unsubstituted analogs .

準備方法

Asymmetric Intramolecular Aza-Michael Reaction

The intramolecular aza-Michael reaction has emerged as a stereoselective route to pyrrolidine derivatives. In this approach, a chiral phosphoric acid catalyst (e.g., TRIP or derivatives) facilitates cyclization of α,β-unsaturated thioesters or amides bearing protected amines. For the target compound, the reaction proceeds via:

- Substrate Preparation : A linear precursor containing a tert-butyl carbamate (Boc)-protected amine and an α,β-unsaturated carbonyl group is synthesized.

- Catalytic Cyclization : The substrate undergoes asymmetric cyclization in the presence of a chiral phosphoric acid (10 mol%) at 0–25°C, yielding the pyrrolidine core with >90% enantiomeric excess (ee).

- Post-Functionalization : The 4-methylphenyl group is introduced via subsequent cross-coupling or alkylation steps.

Key Advantages :

Lithiation-Electrophilic Trapping Strategy

Sparteine-mediated asymmetric lithiation enables precise control over stereochemistry. This method, pioneered by Beak and later refined by Campos, involves:

- Deprotonation : N-Boc pyrrolidine is treated with sec-butyllithium and (-)-sparteine at -78°C, generating a chiral lithium amide intermediate.

- Electrophilic Quenching : The intermediate reacts with 4-methylbenzyl bromide or iodide, installing the aryl group at the 4-position.

- Workup : Hydrolysis and Boc protection yield the final product with 85–92% ee.

Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Lithiation | sec-BuLi, (-)-sparteine, THF, -78°C | 76 |

| Electrophilic Trapping | 4-Methylbenzyl iodide, -78°C → RT | 82 |

| Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | 95 |

Limitations :

- Requires stoichiometric sparteine, which is costly and scarce.

- Limited to substrates compatible with strong bases.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Enantioselectivity (% ee) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Aza-Michael Reaction | 70–85 | 90–98 | High | Moderate |

| Lithiation-Trapping | 75–82 | 85–92 | Medium | Low |

| Suzuki Cross-Coupling | 80–85 | Racemic | High | High |

Recommendations :

- The aza-Michael method is preferred for enantioselective synthesis.

- Suzuki coupling offers a racemic alternative for non-chiral applications.

Q & A

Q. What are the key considerations for synthesizing Trans (±) 3-Amino-4-(4-Methylphenyl)Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester?

Q. How is the compound characterized structurally, and what analytical methods are essential?

Structural confirmation relies on:

- NMR : H and C NMR for verifying the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and pyrrolidine backbone .

- Mass Spectrometry : ESI-MS to confirm molecular weight (276.37 g/mol) and fragmentation patterns .

- X-ray Crystallography : For resolving stereochemistry (trans-configuration) when chiral centers are present .

Q. What are the solubility and storage guidelines for this compound?

- Solubility : Limited in water; soluble in DMSO, DCM, and THF. Precipitation in aqueous buffers requires sonication .

- Storage : -20°C for long-term stability (1–2 years); short-term storage at -4°C (1–2 weeks) .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized in asymmetric synthesis?

Advanced methods include:

- Chiral Auxiliaries : Use of (R)- or (S)-BINOL-derived catalysts to induce stereoselectivity during ring closure .

- Dynamic Kinetic Resolution : Employing enzymes like lipases to selectively hydrolyze one enantiomer .

- Computational Modeling : DFT calculations to predict transition-state energies for stereochemical outcomes .

Data Contradiction Note : Some literature reports varying ee values (70–95%) under similar conditions, suggesting solvent polarity or catalyst loading impacts reproducibility .

Q. What strategies address low yields in coupling reactions involving the 4-methylphenyl group?

Low yields (<50%) may arise from steric hindrance. Solutions include:

- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 24 h) and improves yield by 20% .

- Protecting Group Alternatives : Switching Boc to Fmoc protection reduces steric bulk during coupling .

Q. How are impurities analyzed and controlled during scale-up?

- HPLC-MS : Identifies common impurities like de-Boc byproducts (m/z 176) or oxidized pyrrolidine rings .

- Process Optimization : Adding scavengers (e.g., polymer-bound isocyanates) to trap excess reagents .

Example Impurity Profile :

| Impurity | Source | Mitigation |

|---|---|---|

| De-Boc derivative | Acidic conditions | Neutralization post-reaction |

| Diastereomers | Poor stereocontrol | Chiral chromatography |

Q. What pharmacological assays are suitable for evaluating biological activity?

The compound’s pyrrolidine scaffold suggests potential as a kinase or protease inhibitor. Assays include:

- Enzyme Inhibition : IC₅₀ determination using fluorescent substrates (e.g., ATPase assays) .

- Cellular Uptake : Radiolabeling (³H or ¹⁴C) to track intracellular distribution .

Critical Data Contradictions & Validation

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。